molecular formula C17H19N3O2 B7480263 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile

2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile

Cat. No. B7480263
M. Wt: 297.35 g/mol
InChI Key: UZHXLYOVJHYCEP-UHFFFAOYSA-N
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Description

2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile, also known as DU-127,090, is a chemical compound that has been extensively studied for its potential applications in scientific research. DU-127,090 is a spirocyclic compound that contains a diazaspiro ring system, which makes it a unique and interesting molecule to study.

Mechanism of Action

2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the glycine site, 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile prevents the binding of glycine, which is an essential co-agonist for the NMDA receptor. This results in a decrease in NMDA receptor activation and a subsequent decrease in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile has been found to have a number of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile may have potential applications in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile is its selectivity for the NMDA receptor. This allows researchers to study the specific role of this receptor in various neurological disorders without affecting other neurotransmitter systems. However, one of the limitations of 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are a number of future directions for research on 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile. One area of research could be to study the potential therapeutic applications of 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research could be to study the long-term effects of 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile on synaptic plasticity and memory formation. Additionally, researchers could explore the potential use of 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile as a tool for studying the role of the NMDA receptor in various neurological disorders.

Synthesis Methods

2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile can be synthesized using a multi-step synthetic route involving the reaction of various starting materials. One of the most common methods for synthesizing 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile involves the reaction of 2,4-dioxo-1,3-diazaspiro[4.5]decan-3-ylmethyl chloride with 4-cyanobenzaldehyde in the presence of a base. The resulting product is then purified using various chromatographic techniques to obtain the final product, 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile.

Scientific Research Applications

2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile is in the field of neuroscience. 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile can be used to study the role of this receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-[(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-11-13-7-3-4-8-14(13)12-20-15(21)17(19-16(20)22)9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHXLYOVJHYCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile

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